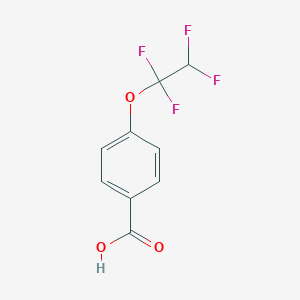

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGWTILJZWYEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380216 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-25-3 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

This guide provides a comprehensive technical overview of the core physical and chemical properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS No. 10009-25-3). It is intended for researchers, medicinal chemists, and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the significance of these properties and the experimental methodologies used to determine them, thereby providing a robust framework for its application in research and development.

Introduction: The Strategic Importance of the Tetrafluoroethoxy Moiety

This compound is a specialized aromatic carboxylic acid that has garnered interest as a versatile synthetic intermediate.[1] Its utility stems from the unique combination of a reactive carboxylic acid handle, suitable for standard derivatization reactions like esterification and amidation, and the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety.[1][2]

The incorporation of fluorinated groups, such as the tetrafluoroethoxy substituent, is a well-established strategy in modern drug design to modulate key physicochemical and pharmacokinetic properties.[3][4][5] The strong electron-withdrawing nature and high metabolic stability of the C-F bond can significantly influence a molecule's lipophilicity, acidity (pKa), membrane permeability, and resistance to enzymatic degradation.[4][6] The tetrafluoroethoxy group, in particular, offers a distinct electronic and steric profile compared to more common trifluoromethyl or trifluoromethoxy groups, making it a valuable tool for fine-tuning the properties of active pharmaceutical ingredients (APIs).[4][7] This guide will dissect the fundamental physical properties that underpin the compound's behavior and potential applications.

Core Physicochemical Properties

The physical properties of this compound dictate its handling, reactivity, and formulation characteristics. The following data has been aggregated from reputable chemical suppliers and computational predictions.

Summary of Physical Data

| Property | Value | Source / Comment |

| CAS Number | 10009-25-3 | [8][9] |

| Molecular Formula | C₉H₆F₄O₃ | [9][10] |

| Molecular Weight | 238.14 g/mol | [9][10] |

| Appearance | White to light yellow/orange powder to crystal | [8][11] |

| Melting Point | 176.0 - 180.0 °C | [8][11] |

| Boiling Point | 275.3 ± 40.0 °C | Predicted |

| Density | 1.446 ± 0.06 g/cm³ | Predicted |

| pKa | 3.95 ± 0.10 | Predicted |

| Solubility | Soluble in Methanol | Qualitative |

| XlogP | 3.0 | Predicted[10] |

Structural Representation

The molecular structure dictates the compound's reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Experimental Methodologies & Scientific Rationale

This section details the standard, authoritative protocols for determining the key physical properties of a compound like this compound. Understanding these methods is crucial for interpreting data and designing experiments.

Melting Point Determination

The melting point is a critical indicator of purity. The reported range of 176-180 °C suggests a crystalline solid.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality and Expertise: DSC is preferred over traditional capillary methods for its high precision and ability to detect thermal events other than melting (e.g., decomposition, phase transitions). The sharp melting endotherm provides a quantitative measure of both the melting point and the enthalpy of fusion, which is valuable for polymorphism and stability studies.

Acidity (pKa) Determination

The predicted pKa of ~3.95 is slightly more acidic than that of unsubstituted benzoic acid (pKa ≈ 4.2), a direct consequence of the electron-withdrawing nature of the tetrafluoroethoxy group. An accurate, experimental pKa is vital for understanding ionization state in physiological media, which impacts solubility, absorption, and receptor binding.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., 50:50 Methanol:Water).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

-

Data Acquisition: Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Alternative Protocol: ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR offers a powerful, non-invasive method for pKa determination.[12][13]

-

Sample Preparation: Prepare a series of buffered aqueous solutions (or co-solvent systems) across a wide pH range (e.g., pH 1 to 7), each containing a fixed concentration of the compound and a fluorine-containing reference standard.

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.

-

Data Analysis: The chemical shift of the fluorine atoms in the tetrafluoroethoxy group will change as a function of pH due to the deprotonation of the carboxylic acid. By plotting the ¹⁹F chemical shift versus pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.

Causality and Expertise: The ¹⁹F NMR method is particularly elegant as it directly probes the electronic environment of the fluorine atoms, which is sensitive to the ionization state of the nearby carboxylic acid. This technique can be advantageous when dealing with impure samples or very small quantities.[13]

Caption: Experimental workflow for pKa determination using ¹⁹F NMR.

Solubility Profile

While qualitatively known to be soluble in methanol, a quantitative solubility profile in a range of pharmaceutically relevant solvents is essential for formulation and process development.

Protocol: Shake-Flask Method

-

Equilibration: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, DMSO).

-

Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vials to stand, then carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

Causality and Expertise: The shake-flask method is the gold standard for determining equilibrium solubility.[14] Using HPLC for quantification provides high specificity and sensitivity, allowing for accurate measurements even in complex solvent mixtures. This data is crucial for tasks ranging from choosing a recrystallization solvent to predicting oral absorption.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its physical properties are largely dictated by the interplay between the polar carboxylic acid group and the lipophilic, electron-withdrawing tetrafluoroethoxy substituent. While key experimental data for properties like boiling point and a comprehensive solubility profile are not widely published, the established methodologies presented in this guide provide a clear path for their determination. A thorough understanding and experimental validation of these core properties are paramount for any researcher aiming to leverage the unique characteristics of this compound in the creation of novel, high-performance molecules.

References

- 1. This compound | 10009-25-3 | Benchchem [benchchem.com]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 8. This compound | 10009-25-3 | TCI AMERICA [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]

- 11. This compound | 10009-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological activities and applications in drug development, supported by relevant experimental workflows and a proposed signaling pathway.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of a tetrafluoroethoxy group at the para position of the phenyl ring. This substitution significantly influences the molecule's properties, making it a valuable building block in the synthesis of more complex molecules.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| CAS Number | 10009-25-3 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 175-180 °C | [2][3] |

| SMILES | O=C(O)c1ccc(OC(F)(F)C(F)F)cc1 | [4] |

| InChI | InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) | [4] |

| Predicted XlogP | 3.0 | [4] |

The tetrafluoroethoxy group imparts unique characteristics to the benzoic acid scaffold, including increased lipophilicity and metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can enhance the bioavailability and in vivo half-life of drug candidates incorporating this moiety.[5]

Synthesis of this compound

Below is a detailed, representative experimental protocol for this two-step synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

Tetrafluoroethylene (TFE) gas

-

A suitable aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)

-

A suitable base (e.g., Sodium Hydride or Potassium Carbonate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control.

-

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add ethyl 4-hydroxybenzoate and the chosen solvent (e.g., DMF).

-

Cool the mixture in an ice bath and add the base (e.g., sodium hydride) portion-wise with stirring. Allow the mixture to stir for 30 minutes to form the corresponding phenoxide.

-

While maintaining the inert atmosphere and temperature, carefully introduce a stream of tetrafluoroethylene gas into the reaction mixture with vigorous stirring. The reaction is exothermic and the TFE addition should be controlled to maintain the desired reaction temperature (typically between 0-25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate

-

A suitable base for hydrolysis (e.g., Sodium Hydroxide or Lithium Hydroxide)

-

A mixture of solvents (e.g., Tetrahydrofuran (THF) and water)

-

A suitable acid for neutralization (e.g., Hydrochloric Acid)

-

-

Procedure:

-

Dissolve the purified ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate in a mixture of THF and water.

-

Add the base (e.g., an aqueous solution of NaOH) and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with the chosen acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Potential Biological Activities and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, the structural motif of fluorinated benzoic acids is prevalent in medicinal chemistry. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. The incorporation of fluorine can further enhance these properties.

Potential Anti-inflammatory Activity

Many fluorinated benzoic acid derivatives have been investigated as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

The diagram below illustrates a plausible signaling pathway that could be targeted by derivatives of this compound to exert anti-inflammatory effects.

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 10009-25-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of the tetrafluoroethoxy group significantly influences its physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 10009-25-3 | [2] |

| Molecular Formula | C₉H₆F₄O₃ | [2] |

| Molecular Weight | 238.14 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | TCI Chemicals |

| Melting Point | 175-179 °C | ChemicalBook |

| Purity | >98.0% (GC) | TCI Chemicals |

| Predicted pKa | 3.95 ± 0.10 | ChemicalBook |

| Predicted Boiling Point | 275.3 ± 40.0 °C | ChemicalBook |

| Predicted Density | 1.446 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in Methanol | ChemicalBook |

Synthesis and Purification

Proposed Synthetic Workflow

References

The Tetrafluoroethoxy Group: A Strategic Moiety in Benzoic Acid-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. While the trifluoromethyl and trifluoromethoxy groups have been extensively studied and utilized, the tetrafluoroethoxy group is emerging as a valuable, albeit less explored, substituent. This technical guide provides a comprehensive overview of the role of the tetrafluoroethoxy group in the context of benzoic acid derivatives, offering insights into its impact on key drug-like properties, methodologies for its study, and its potential in drug design.

Physicochemical Impact of the Tetrafluoroethoxy Group

The introduction of a tetrafluoroethoxy group onto a benzoic acid scaffold significantly modulates its electronic and steric properties, thereby influencing its acidity, lipophilicity, and metabolic stability.

Acidity (pKa)

The tetrafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect stabilizes the carboxylate anion formed upon deprotonation of the benzoic acid, leading to an increase in acidity (a lower pKa value) compared to unsubstituted benzoic acid. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.

Lipophilicity (logP)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While polyfluoroalkylation typically increases lipophilicity, the presence of the ether oxygen atom in the tetrafluoroethoxy group can temper this effect compared to a perfluoroalkyl chain of similar length. The overall impact on lipophilicity is a balance between the hydrophobic contribution of the fluorinated alkyl chain and the polar nature of the ether linkage. Fine-tuning lipophilicity is crucial for balancing membrane permeability and aqueous solubility.[1]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) superfamily.[2] By strategically placing a tetrafluoroethoxy group at a potential site of metabolism on a benzoic acid derivative, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Quantitative Physicochemical Data

To facilitate direct comparison, the following table summarizes key physicochemical properties of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa | Predicted XlogP |

| This compound | 10009-25-3 | C₉H₆F₄O₃ | 238.14 | 175-179 | 3.95 ± 0.10 | 3.0 |

Data sourced from commercial supplier information and computational predictions.

Synthesis of Tetrafluoroethoxy Benzoic Acid Derivatives

The synthesis of tetrafluoroethoxy-substituted benzoic acids typically involves the etherification of a corresponding hydroxybenzoic acid derivative. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of tetrafluoroethoxy benzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from a suitable precursor like methyl 4-hydroxybenzoate, followed by hydrolysis.

Materials:

-

Methyl 4-hydroxybenzoate

-

Tetrafluoroethylene

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of the Sodium Phenoxide: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Tetrafluoroethoxylation: Bubble tetrafluoroethylene gas through the reaction mixture at a controlled rate at a specified temperature and pressure (note: this step requires specialized equipment and safety precautions due to the nature of tetrafluoroethylene). Alternatively, other tetrafluoroethylating agents can be used under appropriate conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation of the Ester: Upon completion, quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate. Purify the crude product by column chromatography on silica gel.

-

Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux. Monitor the hydrolysis by TLC or HPLC.

-

Final Workup and Purification: After completion, cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization.

Biological Evaluation of Tetrafluoroethoxy Benzoic Acid Derivatives

The incorporation of the tetrafluoroethoxy group can significantly impact the biological activity of benzoic acid derivatives. Potential therapeutic applications can be explored through various in vitro assays.

Potential Signaling Pathway Involvement: Cyclooxygenase (COX) Inhibition

Benzoic acid derivatives, such as salicylates, are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The electron-withdrawing nature of the tetrafluoroethoxy group could enhance the interaction with the active site of COX enzymes.

Caption: Hypothesized inhibition of the COX pathway by a tetrafluoroethoxy benzoic acid derivative.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplates

-

Plate reader for colorimetric or fluorometric detection

-

Prostaglandin screening EIA kit (for measuring PGE₂)

Procedure:

-

Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare a series of dilutions of the test compound and the positive control.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Incubation: Add the diluted test compound or control to the appropriate wells. Include wells with no inhibitor as a control for 100% enzyme activity and wells with no enzyme as a background control. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate at 37°C for a short period (e.g., 2 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin E₂ (PGE₂): Measure the amount of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Potential Signaling Pathway Involvement: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain benzoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism. The specific structure of a tetrafluoroethoxy benzoic acid derivative could allow it to act as a ligand for PPARs.

Caption: Hypothesized activation of PPAR signaling by a tetrafluoroethoxy benzoic acid derivative.

Experimental Protocol: In Vitro PPAR Agonist Assay (Cell-Based Luciferase Reporter Assay)

This protocol describes a cell-based assay to screen for PPAR agonist activity.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (GAL4-PPAR-LBD)

-

Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Positive control PPAR agonist (e.g., rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, seed the cells into a 96-well plate. Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for ligand-induced gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the compound concentration.

In Vitro Metabolic Stability Assessment

Evaluating the metabolic stability of a new chemical entity is a critical step in early drug discovery. The following protocol describes a common method using liver microsomes.

Experimental Workflow: Microsomal Stability Assay

Caption: General workflow for an in vitro liver microsomal stability assay.

Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Materials:

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Test compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic stability (e.g., verapamil - low stability, warfarin - high stability)

-

Ice-cold acetonitrile containing an internal standard

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions: Prepare a working solution of the test compound and positive controls in a suitable solvent. Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

-

Incubation: In a 96-well plate, pre-warm the microsome solution and the test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a well containing ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Conclusion

The tetrafluoroethoxy group represents a valuable addition to the medicinal chemist's toolkit for the design of novel benzoic acid derivatives. Its strong electron-withdrawing nature can be harnessed to modulate acidity and potentially enhance target interactions, while its fluoroalkyl character contributes to increased metabolic stability. Although less explored than its smaller counterparts, the unique balance of lipophilicity and polarity offered by the tetrafluoroethoxy group warrants further investigation. The experimental protocols provided in this guide offer a starting point for the synthesis and comprehensive evaluation of this promising class of compounds, paving the way for the discovery of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide to the Electronic Effects of the 1,1,2,2-Tetrafluoroethoxy Substituent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is an increasingly important substituent in the fields of medicinal chemistry, materials science, and agrochemistry. Its unique electronic properties, stemming from the high electronegativity of the fluorine atoms, can significantly influence a molecule's reactivity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the electronic effects of the 1,1,2,2-tetrafluoroethoxy substituent, detailing both the inductive and resonance contributions. It also outlines established experimental and computational protocols for determining key electronic parameters, such as Hammett, Taft, and Swain-Lupton constants. This document is intended to serve as a valuable resource for researchers seeking to understand and strategically utilize the electronic properties of this versatile functional group.

Introduction to Electronic Effects

The electronic influence of a substituent is a critical determinant of a molecule's overall chemical and physical properties. These effects are broadly categorized into two types: inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of a molecule. It arises from the difference in electronegativity between atoms, leading to a polarization of the bonds. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I). The inductive effect weakens with distance from the substituent.

-

Resonance Effect (R or M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of a molecule. It involves the delocalization of π electrons or lone pairs of electrons across a conjugated system. Electron-withdrawing groups by resonance show a negative resonance effect (-R), and electron-donating groups by resonance exhibit a positive resonance effect (+R).

Understanding the interplay of these effects is crucial for predicting reaction outcomes, designing molecules with specific properties, and interpreting experimental data.

Electronic Profile of the 1,1,2,2-Tetrafluoroethoxy Group

The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is characterized by the presence of an oxygen atom directly attached to a highly fluorinated alkyl chain. This structure dictates its electronic behavior:

-

Inductive Effect: The four fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This results in a significant negative inductive effect (-I) , pulling electron density away from the rest of the molecule through the sigma bonds.

-

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be donated to an adjacent π-system (e.g., an aromatic ring). This constitutes a positive resonance effect (+R) . However, the strong electron-withdrawing nature of the attached tetrafluoroethyl group is expected to reduce the electron-donating ability of the oxygen atom compared to a simple alkoxy group.

The overall electronic character of the 1,1,2,2-tetrafluoroethoxy substituent is a balance between its strong -I effect and its weaker +R effect, making it a net electron-withdrawing group.

Quantitative Description of Electronic Effects

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or reaction rate (k) of a substituted reaction to that of the unsubstituted reference reaction.[1]

-

σ (Sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent.

-

ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects.

Table 1: Hammett Substituent Constants

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCF₂CF₂H | To be determined | To be determined |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.38 | 0.35 |

Note: Values for -OCH₃, -CF₃, and -OCF₃ are provided for comparison.

Taft Equation Parameters

The Taft equation extends the Hammett principle to aliphatic systems and separates the electronic effects into polar (inductive) and steric components.[2]

log(k/k₀) = ρσ + δE_s

-

σ* (Sigma-star): The polar substituent constant, reflecting inductive effects.

-

E_s: The steric substituent constant.

-

ρ* and δ: Reaction constants for polar and steric effects, respectively.

Table 2: Taft Polar and Steric Substituent Constants

| Substituent | σ* | E_s |

| -OCF₂CF₂H | To be determined | To be determined |

| -OCH₂CH₃ | 0.1 | -0.07 |

| -CH₂CF₃ | 0.92 | -1.16 |

Note: Values for related groups are provided for comparison.

Swain-Lupton Parameters (F and R)

The Swain-Lupton equation provides a dual-parameter model that separates the electronic effect into field/inductive (F) and resonance (R) components.[3][4]

Substituent Effect = fF + rR

-

F (Field): Represents the inductive and field effects.

-

R (Resonance): Represents the resonance effect.

-

f and r: Weighting factors for a given reaction.

Table 3: Swain-Lupton Field and Resonance Parameters

| Substituent | F (Field/Inductive) | R (Resonance) |

| -OCF₂CF₂H | To be determined | To be determined |

| -OCH₃ | 0.26 | -0.51 |

| -CF₃ | 0.38 | 0.16 |

| -OCF₃ | 0.44 | -0.09 |

Note: Values for -OCH₃, -CF₃, and -OCF₃ are provided for comparison.

Experimental Protocols for Determining Electronic Parameters

Determination of Hammett Constants via pKa Measurements

A standard method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.[5]

Protocol:

-

Synthesis: Synthesize meta- and para-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

-

Titration: Prepare a solution of the synthesized acid in a suitable solvent (e.g., 70:30 ethanol-water). Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[5]

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point of the titration.

-

σ Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).

Determination of Electronic Parameters using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.[6][7] Chemical shifts of probe nuclei, such as ¹³C or ¹⁹F, in a series of substituted compounds can be correlated with Hammett or other electronic parameters.

Protocol:

-

Synthesis: Synthesize a series of molecules with the 1,1,2,2-tetrafluoroethoxy substituent attached to a suitable aromatic system containing a probe nucleus (e.g., a para-substituted fluorobenzene).

-

NMR Data Acquisition: Acquire high-resolution NMR spectra (e.g., ¹³C or ¹⁹F NMR) for all synthesized compounds under identical conditions (solvent, concentration, temperature).

-

Correlation Analysis: Plot the chemical shifts of the probe nucleus against known Hammett constants for a series of standard substituents. The resulting linear correlation can then be used to determine the Hammett constant for the 1,1,2,2-tetrafluoroethoxy group from its measured chemical shift.

Computational Protocol for Determining Electronic Parameters

In the absence of experimental data, density functional theory (DFT) calculations provide a reliable method for estimating electronic parameters.[8][9]

Protocol:

-

Model System Selection: Choose appropriate model systems. For Hammett constants, these are typically substituted benzoic acids and their conjugate bases, or substituted benzene molecules.

-

Geometry Optimization: Perform geometry optimizations of all structures using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Property Calculation:

-

For Hammett constants (pKa-based): Calculate the Gibbs free energies of the acid and its conjugate base in the gas phase and in solution (using a continuum solvation model like SMD or PCM). The pKa can then be calculated from the free energy of deprotonation.

-

For Swain-Lupton parameters: Calculate properties that are known to correlate with inductive and resonance effects, such as molecular electrostatic potential (MESP) or natural population analysis (NPA) charges on the aromatic ring carbons.[10]

-

-

Parameter Derivation: Correlate the calculated properties with known experimental values for a set of standard substituents to establish a predictive model. Apply this model to the calculated data for the 1,1,2,2-tetrafluoroethoxy substituent to estimate its electronic parameters.

Visualizing Electronic Effects and Workflows

Diagrams

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 4. Swain–Lupton equation - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. researchgate.net [researchgate.net]

- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 8. hammett substituent constants: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Lipophilicity of Fluorinated Benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the most critical physicochemical properties affected by fluorination is lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the lipophilicity of fluorinated benzoic acid analogs, a common scaffold in pharmaceutical development. We will delve into the theoretical underpinnings of lipophilicity, present quantitative data on a range of fluorinated benzoic acids, and provide detailed experimental protocols for their measurement.

Core Concepts: Understanding Lipophilicity (logP and logD)

Lipophilicity is the affinity of a molecule for a lipid-like environment. It is most commonly expressed as the partition coefficient (P) or its logarithmic form (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable compounds such as benzoic acids, the lipophilicity is pH-dependent. At a pH where the compound is ionized, its affinity for the aqueous phase increases, and its apparent lipophilicity decreases. The distribution coefficient (D) or its logarithmic form (logD) is used to describe the lipophilicity of an ionizable compound at a specific pH. The relationship between logP, logD, and pKa for an acidic compound like a benzoic acid is given by:

logD = logP - log(1 + 10^(pH - pKa))

This relationship underscores the importance of considering the ionization state of fluorinated benzoic acid analogs when evaluating their lipophilicity, especially at physiological pH (typically around 7.4).

Caption: Relationship between logP, pKa, pH, and logD for ionizable compounds.

Data Presentation: pKa and Lipophilicity of Fluorinated Benzoic Acid Analogs

The acidity (pKa) and lipophilicity (logP) of benzoic acid are significantly influenced by the number and position of fluorine substituents. The strong electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group. The effect on lipophilicity is more nuanced and depends on the interplay of various factors, including changes in polarity and molecular surface area.

pKa Values

The following table summarizes the experimental pKa values for a range of fluorinated benzoic acid analogs. A lower pKa value indicates a stronger acid.

| Compound | Isomer | pKa Value |

| Monofluorobenzoic Acids | ||

| 2-Fluorobenzoic acid | ortho | 3.27 |

| 3-Fluorobenzoic acid | meta | 3.86 |

| 4-Fluorobenzoic acid | para | 4.14 |

| Difluorobenzoic Acids | ||

| 2,3-Difluorobenzoic acid | 2.88 | |

| 2,4-Difluorobenzoic acid | 2.85 | |

| 2,5-Difluorobenzoic acid | 2.87 | |

| 2,6-Difluorobenzoic acid | 2.13 | |

| 3,4-Difluorobenzoic acid | 3.80 | |

| 3,5-Difluorobenzoic acid | 3.37 | |

| Trifluorobenzoic Acids | ||

| 2,3,4-Trifluorobenzoic acid | 2.87 (Predicted) | |

| 2,3,5-Trifluorobenzoic acid | 2.59 (Predicted) | |

| 2,3,6-Trifluorobenzoic acid | ~2.1 | |

| 2,4,5-Trifluorobenzoic acid | 2.80 | |

| 2,4,6-Trifluorobenzoic acid | 1.83 | |

| 3,4,5-Trifluorobenzoic acid | 3.29 | |

| Reference | ||

| Benzoic Acid | 4.20 |

Experimental logP Values

The following table presents a selection of experimentally determined logP values for monofluorobenzoic acid isomers.

| Compound | Isomer | Experimental logP |

| 2-Fluorobenzoic acid | ortho | 1.86 |

| 3-Fluorobenzoic acid | meta | 2.16 |

| 4-Fluorobenzoic acid | para | 2.07 |

| Reference | ||

| Benzoic Acid | 1.87 |

Experimental Protocols

Accurate determination of lipophilicity is crucial for drug discovery and development. The following sections detail the methodologies for the most common experimental techniques.

Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most widely recognized "gold standard" for logP determination. It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.

Methodology:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period. For logD determination, the water is replaced with a buffer of the desired pH.

-

Sample Preparation: A stock solution of the test compound is prepared in n-octanol.

-

Partitioning: A known volume of the stock solution is added to a flask containing a known volume of the aqueous phase. The flask is then shaken at a constant temperature until equilibrium is reached (typically for 24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP or logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Experimental workflow for the shake-flask method of logP/logD determination.

HPLC-Based Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP and logD values. This method is faster than the shake-flask method and requires less sample.

Methodology:

-

Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol).

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.

-

Sample Analysis: The fluorinated benzoic acid analog is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The logP of the test compound is determined from its retention time using the calibration curve. For logD determination, the mobile phase is buffered to the desired pH.

19F NMR-Based Method

For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining logP or logD.

Methodology:

-

Sample Preparation: The fluorinated benzoic acid and a fluorinated reference compound of known lipophilicity are dissolved in a biphasic system of n-octanol and water (or buffer).

-

Equilibration: The mixture is shaken to reach partition equilibrium.

-

NMR Analysis: Aliquots are taken from both the n-octanol and aqueous layers, and their 19F NMR spectra are recorded.

-

Calculation: The ratio of the integrals of the 19F NMR signals for the test compound and the reference compound in each phase is used to calculate the partition coefficient of the test compound. This method does not require the determination of absolute concentrations.

Structure-Lipophilicity Relationships

The lipophilicity of fluorinated benzoic acid analogs is a result of the complex interplay between the position and number of fluorine substituents and the carboxylic acid group.

Caption: Factors influencing the lipophilicity of fluorinated benzoic acid analogs.

-

Number of Fluorine Substituents: Increasing the number of fluorine atoms generally leads to an increase in lipophilicity due to the larger surface area and the hydrophobic nature of the C-F bond.

-

Position of Fluorine Substituents: The position of the fluorine atom(s) has a significant impact.

-

Ortho-substitution: A fluorine atom in the ortho position can have a more pronounced effect on acidity due to its proximity to the carboxylic acid group. It can also influence the conformation of the carboxyl group, which can affect intermolecular interactions and, consequently, lipophilicity.

-

Meta- and Para-substitution: The electronic effects of fluorine in the meta and para positions are primarily inductive and resonance-based, respectively, leading to more predictable changes in acidity and lipophilicity.

-

Conclusion

The lipophilicity of fluorinated benzoic acid analogs is a critical parameter in drug design and development. A thorough understanding of the interplay between the number and position of fluorine substituents, the resulting electronic effects on acidity (pKa), and the overall impact on the partition and distribution coefficients (logP and logD) is essential for the rational design of molecules with optimal ADME properties. The experimental methods detailed in this guide provide a robust framework for the accurate determination of these crucial physicochemical parameters, enabling researchers to make informed decisions in the pursuit of novel therapeutics.

In-Depth Technical Guide: Material Safety of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a fluorinated aromatic compound of interest in chemical synthesis and pharmaceutical development. The information is compiled from available safety data sheets and extrapolated from studies on structurally related molecules to provide a thorough guide for safe handling, storage, and in case of exposure.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10009-25-3 | [1] |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Purity | >98.0% (GC)(T) | |

| Melting Point | 176.0 to 180.0 °C |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Repeated Exposure, Inhalation) | 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2] |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | 3 | H402: Harmful to aquatic life.[2] |

Signal Word: Danger[2]

Hazard Pictograms:

-

Corrosion (for serious eye damage)

-

Health Hazard (for specific target organ toxicity)

-

Exclamation Mark (for skin irritation)

Toxicological Summary

Currently, there is a lack of specific quantitative toxicological data, such as LD50 or LC50 values, for this compound in publicly available literature. The hazard classifications are based on data from supplier safety data sheets. For context, the acute oral LD50 for the related compound, benzoic acid, in rats is reported as 1700 mg/kg.[3]

| Toxicological Endpoint | Finding |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory or Skin Sensitization | Data not available. |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2] |

| Reproductive Toxicity | Data not available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2] |

| Aspiration Hazard | Data not available. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the current literature. However, a representative protocol for an in-vivo rodent study to assess potential hepatotoxicity, adapted from a study on a structurally related fluorinated compound, is provided below. This protocol is for illustrative purposes and should be adapted based on the specific research question and institutional guidelines.

Hypothetical In-Vivo Study Protocol to Assess Hepatotoxicity in Mice

1. Animal Model:

-

Species: Balb/c mice

-

Age: 10-12 weeks old

-

Sex: Equal numbers of males and females

-

Source: Charles River Laboratories

-

Acclimation: Minimum 5 days upon arrival

-

Housing: Polycarbonate cages with heat-treated pine shaving bedding, controlled temperature (22-26°C), and a 12:12-h light-dark cycle.

-

Diet: Commercial rodent chow and water ad libitum.

-

Ethics: All procedures to be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the National Research Council's "Guide for the Care and Use of Laboratory Animals."

2. Experimental Design:

-

Dosing: Oral gavage for 7 consecutive days.

-

Dose Groups: 0 (vehicle control), 0.5, 5, 50, and 150 mg/kg-day.

-

Vehicle: A stock solution prepared by dissolving the test article in ethanol, followed by dilution with deionized water to a final concentration in a 10:90 ethanol:water mixture.

-

Number of Animals: 10 animals per dose group (5 male, 5 female).

3. Sample Collection and Analysis:

-

Blood Collection: Blood samples to be collected via cardiac puncture at the end of the 7-day dosing period for serum chemistry analysis (e.g., ALT, AST, ALP).

-

Tissue Collection: Livers to be excised, weighed, and a portion fixed in 10% neutral buffered formalin for histopathological examination. The remaining tissue to be flash-frozen for bioaccumulation analysis.

-

Bioaccumulation Analysis: Serum and liver tissue samples to be analyzed for the presence and concentration of the test article using liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

-

Statistical analysis of body weight, liver weight, serum chemistry, and bioaccumulation data to be performed using appropriate statistical tests (e.g., ANOVA, t-test). A p-value of <0.05 will be considered statistically significant.

Handling, Storage, and Emergency Procedures

Safe Handling:

-

Work under a chemical fume hood.[2]

-

Do not breathe dust.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

Store in a cool, dry area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

| Exposure Route | Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen fluoride.[5]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear personal protective equipment. Avoid dust formation.[4]

-

Environmental Precautions: Do not let product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4]

Visualizations

The following diagrams illustrate a general workflow for the synthesis and safety assessment of a novel chemical compound like this compound.

Caption: A generalized synthetic workflow for producing the target compound.

Caption: A typical workflow for the safety assessment of a new chemical entity.

References

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular architectures has become a cornerstone of modern chemical synthesis, particularly within the realms of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—the most electronegative element—offer a powerful tool to modulate a molecule's biological activity, stability, and overall performance. This in-depth technical guide explores the fundamental principles, synthetic strategies, and practical applications of fluorinated building blocks, providing a comprehensive resource for professionals seeking to leverage the "fluorine advantage" in their research and development endeavors.

The Impact of Fluorination on Molecular Properties

The introduction of fluorine or fluorine-containing moieties into an organic molecule can profoundly alter its electronic and steric properties, leading to significant and often beneficial changes in its behavior. These modifications are a key driver for the widespread use of fluorinated compounds in pharmaceuticals and advanced materials.[1]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~485 kJ/mol for an sp³ C-F bond) and is therefore more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen (C-H) bond.[2] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability of drug candidates.[3][4]

Modulation of Physicochemical Properties

Fluorination provides a versatile handle for fine-tuning critical physicochemical parameters such as acidity (pKa) and lipophilicity (logP). The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize adjacent anions, thereby increasing the acidity of nearby functional groups.[5] The effect on lipophilicity is more nuanced; while a single fluorine atom on an aromatic ring generally increases lipophilicity, the introduction of groups like trifluoromethyl (-CF₃) can sometimes decrease it due to the group's polarity. This modulation allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]

Altering Binding Affinity and Conformation

The introduction of fluorine can influence a molecule's binding affinity for its biological target through various non-covalent interactions. Fluorine can participate in favorable electrostatic interactions, and in some contexts, can act as a weak hydrogen bond acceptor.[6] Furthermore, the steric and electronic effects of fluorine can induce specific conformational preferences in a molecule, potentially locking it into a bioactive conformation that enhances its interaction with a target protein.

Data Presentation: Quantitative Effects of Fluorination

The following tables summarize quantitative data from various studies, illustrating the tangible impact of fluorination on key drug-like properties.

| Compound | Non-Fluorinated Analog | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference Compound | Fluorinated Analog | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| Chloroindane Derivative | 1-Chloroindane | 25 | 27.7 | 1-Chloro-5-fluoroindane | 45 | 15.4 | |

| Quinoline Derivative | Quinoline | 15 | 46.2 | 6-Fluoroquinoline | 38 | 18.2 |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual experimental values may vary depending on the specific assay conditions.[3][7][8]

| Compound | pKa | logP | Reference |

| Cinnamic Acid | 4.44 | 2.13 | [9] |

| 2-Fluorocinnamic Acid | 4.10 (Predicted) | 1.9 (Computed) | [9] |

| 3-Fluorocinnamic Acid | 4.29 (Predicted) | 2.2 (Predicted) | [9] |

| 4-Fluorocinnamic Acid | 4.43 (Predicted) | 1.92 (Calculated) | [9] |

| Ligand Pair | Target | Non-Fluorinated Ligand (Kd or IC50) | Fluorinated Ligand (Kd or IC50) | Fold Improvement |

| Menin-MLL Inhibitor | Menin | MI-326 (IC50: 2.2 μM) | MI-2-3 (CF3) (IC50: 0.26 μM) | >8 |

| Menin-MLL Inhibitor | Menin | MI-326 (IC50: 2.2 μM) | MI-319 (CHF2) (IC50: 0.31 μM) | ~7 |

| Cannabinoid Ligand | CB1 Receptor | Δ⁸-THC analog | 1-fluoro-Δ⁸-THC analog | Detrimental Effect |

Note: The data presented in this table is compiled from various sources and illustrates the context-dependent effect of fluorination on binding affinity.[10][11]

| Drug | Non-Fluorinated Analog Bioavailability (%) | Fluorinated Drug | Oral Bioavailability (%) |

| Decitabine | Low and variable | Cedazuridine (with two fluorine atoms on the ribose ring) | Improved |

| Melphalan | ~25-89% (variable) | Melphalan flufenamide (with a p-fluoro substituent) | Enhanced |

| Azaquinazolinone Core | Not specified | Sotorasib (with a fluorine atom on C6 and a fluorophenol on C7) | Improved |

Note: This table provides a qualitative and quantitative comparison of the oral bioavailability of some fluorinated drugs and their analogs, highlighting the positive impact of fluorination.[12]

Synthetic Strategies: Building Blocks vs. Late-Stage Fluorination

There are two primary strategies for introducing fluorine into a target molecule: the use of pre-synthesized fluorinated building blocks and late-stage fluorination.

-

Fluorinated Building Blocks: This approach involves the incorporation of a commercially available or readily synthesized molecule that already contains the desired fluorine atom or fluoroalkyl group. This method is often reliable and predictable, offering a straightforward route to the target compound.

-

Late-Stage Fluorination: This strategy involves the introduction of fluorine in the final steps of a synthesis. This approach is particularly valuable for creating analogs of complex molecules for structure-activity relationship (SAR) studies, as it allows for the rapid diversification of a common precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 11. eureka.patsnap.com [eureka.patsnap.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluoroalkoxy Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. Among the privileged scaffolds in drug discovery, benzoic acids have re-emerged as a focal point of innovation, largely driven by the introduction of novel fluoroalkoxy substituents. This technical guide provides an in-depth exploration of the discovery and synthesis of these next-generation therapeutic agents, presenting key data, detailed experimental protocols, and a visual representation of their mechanisms of action.

The Rise of Fluoroalkoxy Moieties in Benzoic Acid Scaffolds

The introduction of fluoroalkoxy groups, such as trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2), into the benzoic acid framework can dramatically influence a molecule's physicochemical and pharmacokinetic properties. These groups can alter lipophilicity, metabolic stability, and binding affinity, leading to improved efficacy and safety profiles of drug candidates. The unique electronic properties of the fluoroalkoxy groups can also modulate the acidity of the carboxylic acid, which is crucial for target interaction and bioavailability.

Quantitative Data Summary

The following tables summarize the synthetic yields, purity, and biological activity of a selection of novel fluoroalkoxy benzoic acids, highlighting their potential in various therapeutic areas.

| Compound ID | Structure | Fluoroalkoxy Group | Synthetic Yield (%) | Purity (%) | Biological Target | IC50/EC50 (nM) | Cytotoxicity (CC50, µM) |

| FA-1 | 4-(Trifluoromethoxy)benzoic acid | -OCF3 | 98%[1] | >98% | Not specified | Not available | Not available |

| FA-2 | 2-(Difluoromethoxy)benzoic acid | -OCHF2 | Not specified | >97% | Not specified | Not available | Not available |

| FA-3 | 3-Fluoro-4-(trifluoromethyl)benzoic acid | -CF3 (not alkoxy) | Not specified | >98% | Potassium channels | Not specified | Not available |

| FA-4 | 2-Fluoro-6-(trifluoromethyl)benzoic acid | -CF3 (not alkoxy) | Not specified | >98% | Not specified | Not available | Not available |

| FA-5 | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid derivative | Not applicable | Not specified | Not specified | LPA2 | 0.00506[2] | Not available |

Key Signaling Pathways and Mechanisms of Action

Fluoroalkoxy benzoic acids have shown promise in modulating key signaling pathways implicated in a range of diseases, including inflammation and neurodegenerative disorders.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[3][4][5][6][7][8] Dysregulation of this pathway is associated with numerous inflammatory diseases. Certain fluoroalkoxy benzoic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Caption: Inhibition of the canonical NF-κB signaling pathway by fluoroalkoxy benzoic acid derivatives.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[] Inhibitors of AChE are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.[10] Novel fluoroalkoxy benzoic acids are being investigated as potential AChE inhibitors.

Caption: Mechanism of acetylcholinesterase inhibition by fluoroalkoxy benzoic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluoroalkoxy benzoic acids.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic acid (FA-1)[1]

Materials:

-

4-(Trifluoromethoxy)benzonitrile

-

Acetic acid

-

Water

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-(trifluoromethoxy)benzonitrile (4 g, 21.4 mmol) in acetic acid (12 mL).

-

Sequentially add water (12 mL) and concentrated sulfuric acid (12 mL) to the solution.

-

Stir the reaction mixture and heat at 120 °C overnight.

-

After the reaction is complete, add water (100 mL) to the mixture.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 4-(trifluoromethoxy)benzoic acid as a white solid.

-

Yield: 4.8 g (98%)

-

Protocol 2: General Procedure for Difluoromethylation of Phenols[5][12]

This protocol provides a general method for the synthesis of difluoromethoxyarenes from the corresponding phenols, which can then be further functionalized to the benzoic acid.

Materials:

-

Phenol derivative

-

Sodium 2-chloro-2,2-difluoroacetate

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized water

-

Nitrogen gas

Procedure:

-

To a reaction flask, add the phenol derivative.

-

Connect the flask to a Schlenk line, evacuate, and backfill with nitrogen three times.

-

Add dry DMF and deionized water sequentially via syringe and initiate stirring.

-

Degas the solution with nitrogen for 1 hour.

-

Add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.

-

Equip the flask with a condenser and flush the system with nitrogen for 5 minutes.

-

Heat the reaction mixture in an oil bath at 120 °C and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with deionized water.

-

Proceed with standard aqueous workup and purification by column chromatography.

Experimental and Drug Discovery Workflow

The discovery and development of novel fluoroalkoxy benzoic acid-based drugs follow a structured workflow, from initial concept to preclinical evaluation.

Caption: A typical workflow for the discovery and development of enzyme inhibitors.

Conclusion